molecular formula C22H14Br3FN2O4 B11538441 4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

Cat. No.: B11538441
M. Wt: 629.1 g/mol
InChI Key: ZAQFDLQCYOUVCP-LUOAPIJWSA-N
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Description

4-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is a complex organic compound that features a combination of tribromophenoxy, acetamido, and fluorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4,6-tribromophenol with acetic anhydride to form 2,4,6-tribromophenoxyacetic acid. This intermediate is then reacted with an amine to form the acetamido derivative. The final step involves the condensation of this intermediate with 3-fluorobenzoic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

4-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2-bis(2,4,6-tribromophenoxy)ethane: Another compound with tribromophenoxy groups, used as a flame retardant.

    3-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate: A similar compound with a nitrobenzoate group instead of a fluorobenzoate group.

Uniqueness

4-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is unique due to the presence of the fluorobenzoate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C22H14Br3FN2O4

Molecular Weight

629.1 g/mol

IUPAC Name

[4-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C22H14Br3FN2O4/c23-15-9-18(24)21(19(25)10-15)31-12-20(29)28-27-11-13-4-6-17(7-5-13)32-22(30)14-2-1-3-16(26)8-14/h1-11H,12H2,(H,28,29)/b27-11+

InChI Key

ZAQFDLQCYOUVCP-LUOAPIJWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br

Origin of Product

United States

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